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Isovalerophenone, 3',4'-dihydroxy-

Cat. No.: B11996727
CAS No.: 67239-25-2
M. Wt: 194.23 g/mol
InChI Key: HREXKWZQGPMOCU-UHFFFAOYSA-N
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Description

Contextualization within Ketone Chemistry Research

Ketones are a fundamental class of organic compounds defined by the presence of a carbonyl group (C=O) bonded to two other carbon atoms. wikipedia.org This functional group's carbon-oxygen double bond is polar, making the carbon atom electrophilic and the oxygen atom nucleophilic. wikipedia.org This inherent reactivity allows ketones to participate in a wide array of chemical reactions, making them crucial intermediates in organic synthesis.

Aromatic ketones, where the carbonyl group is attached to at least one benzene (B151609) ring, are particularly valuable in the synthesis of pharmaceuticals and agrochemicals. sciencedaily.com Research in this area continually seeks to develop new methods for their synthesis and to expand their utility. sciencedaily.comorganic-chemistry.org For instance, recent advancements have focused on overcoming the challenge of cleaving the strong carbon-carbon bond adjacent to the carbonyl group, thereby enabling aromatic ketones to be used more flexibly in cross-coupling reactions to create complex aromatic compounds. sciencedaily.comchemrxiv.org Isovalerophenone (B1672632), 3',4'-dihydroxy- fits within this context as a substituted aromatic ketone, with its specific structure offering a platform for exploring the influence of hydroxyl groups on the reactivity and properties of the ketone.

Table 1: General Properties and Spectroscopic Data of Ketones

Property Description
Structure Contains a carbonyl group (C=O) bonded to two carbon substituents. The geometry around the carbonyl carbon is trigonal planar with bond angles of approximately 120°. wikipedia.org
Nomenclature The IUPAC name is derived by changing the "-e" suffix of the parent alkane to "-one". The position of the carbonyl group is typically indicated by a number. wikipedia.org
Synthesis Common methods include oxidation of secondary alcohols, Friedel-Crafts acylation of aromatic rings, and the Dakin-West reaction from carboxylic acids. wikipedia.org
Infrared (IR) Spectroscopy Exhibit a strong C=O stretching absorption band typically found near 1750 cm⁻¹. This value is lower for aromatic and unsaturated ketones. wikipedia.org

| ¹³C NMR Spectroscopy | The carbonyl carbon produces a characteristic signal in the downfield region of the spectrum, usually around 200 ppm. wikipedia.org |

Significance of Dihydroxylated Aromatic Ketones in Chemical Biology

The presence of a 3',4'-dihydroxy substitution on the aromatic ring places this isovalerophenone derivative into the class of catechols. wikipedia.org Dihydroxylated aromatic compounds are of significant interest in chemical biology due to their redox properties and their ability to interact with biological macromolecules. The catechol moiety can be readily oxidized to a reactive ortho-quinone, a transformation that underpins the biological activity of many related natural and synthetic compounds. mdpi.com

This structural motif is found in numerous biologically active molecules, including neurotransmitters and their metabolites. A notable example is 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), a metabolite of dopamine (B1211576), which has been studied for its potential role in the selective neurotoxicity observed in Parkinson's disease. mdpi.comnih.gov The reactivity of the catechol group is central to the biological effects of these molecules. Research into compounds like Isovalerophenone, 3',4'-dihydroxy- allows for the investigation of how the acyl side chain modifies the chemical and biological properties of the catechol core, including its antioxidant potential and its interactions within biological pathways. ontosight.ai

Table 2: Comparison of Isovalerophenone, 3',4'-dihydroxy- with Related Dihydroxylated Compounds

Compound Structure Significance
Isovalerophenone, 3',4'-dihydroxy- Aromatic ketone with a catechol group and an isobutyl side chain. Subject of research for potential antioxidant and anti-inflammatory properties due to its dihydroxy substitutions. ontosight.ai
Catechol The parent 1,2-dihydroxybenzene structure. A fundamental building block in organic chemistry and a key structural feature in many biologically active molecules. wikipedia.org
3,4-Dihydroxyphenylacetaldehyde (DOPAL) An aldehyde metabolite of dopamine with a catechol structure. Investigated for its high reactivity and potential neurotoxicity, implicated in the pathogenesis of Parkinson's disease. nih.gov

| 3,4-Dihydroxybenzylamine (3,4-DHBA) | A dopamine analog with a catechol structure. | Studied as a potential antitumor agent, whose activity is dependent on enzymatic oxidation of the catechol moiety. nih.gov |

Overview of Research Trajectories for Isovalerophenone, 3',4'-Dihydroxy- and Related Structures

Research involving Isovalerophenone, 3',4'-dihydroxy- and similar molecules generally follows three main trajectories: chemical synthesis, investigation of biological activity, and application in materials science.

Chemical Synthesis: The synthesis of hydroxylated aromatic ketones often involves multi-step procedures. A common strategy for creating such compounds is the Claisen-Schmidt condensation between a substituted acetophenone (B1666503) (like 2,4-dihydroxyacetophenone) and a benzaldehyde (B42025) to form a chalcone (B49325) intermediate. ugm.ac.idresearchgate.net This intermediate can then undergo further reactions, such as oxidative cyclization, to yield more complex structures like flavones. ugm.ac.idnih.gov The development of efficient and versatile synthetic routes to produce Isovalerophenone, 3',4'-dihydroxy- and its derivatives is a key area of research, enabling further studies into its properties and applications.

Biological Activity Investigation: A primary focus of research is the exploration of the compound's biological and pharmacological effects. ontosight.ai Drawing parallels from structurally related flavonoids and other polyphenols, studies often investigate potential antioxidant, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. ontosight.ainih.gov For example, research on related dihydroxylated isoflavones has evaluated their potential as enzyme inhibitors. nih.gov The unique combination of the catechol group and the isovalerophenone scaffold suggests that it may interact with biological targets in novel ways, driving the search for new therapeutic agents.

Synthetic Applications: Beyond its intrinsic biological activity, the molecule serves as a building block in synthetic chemistry. The functional groups present—the ketone, the hydroxyl groups, and the aromatic ring—can all be modified to create a diverse range of derivatives. sciencedaily.com Research into the deacylative cross-coupling of aromatic ketones, for instance, opens up pathways to use these compounds as versatile aryl electrophiles in the synthesis of a wide array of valuable aromatic products. chemrxiv.org This expands the utility of the core structure beyond its initial form, integrating it into the broader field of synthetic methodology development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B11996727 Isovalerophenone, 3',4'-dihydroxy- CAS No. 67239-25-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67239-25-2

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-3-methylbutan-1-one

InChI

InChI=1S/C11H14O3/c1-7(2)5-10(13)8-3-4-9(12)11(14)6-8/h3-4,6-7,12,14H,5H2,1-2H3

InChI Key

HREXKWZQGPMOCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=CC(=C(C=C1)O)O

Origin of Product

United States

Synthetic Methodologies for Isovalerophenone, 3 ,4 Dihydroxy and Analogues

Strategies for Selective Introduction of 3',4'-Dihydroxy Moieties

A critical aspect of synthesizing this compound is the selective placement of the two hydroxyl groups on the phenyl ring at the 3' and 4' positions. This is often achieved through methods that allow for regioselective control.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. orgsyn.orgnih.gov In the context of 3',4'-dihydroxyisovalerophenone, this reaction typically involves the acylation of a catechol (1,2-dihydroxybenzene) derivative with isovaleryl chloride or a related acylating agent. To prevent unwanted side reactions and to direct the acylation to the desired positions, the hydroxyl groups of the catechol starting material are often protected.

A common strategy involves using a starting material where the hydroxyl groups are protected as methoxy (B1213986) groups, such as 1,2-dimethoxybenzene (B1683551) (veratrole). The Friedel-Crafts acylation of veratrole with isovaleryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) yields 3',4'-dimethoxyisovalerophenone. orgsyn.org Subsequent demethylation of the methoxy groups, often using strong acids like hydrobromic acid (HBr) or boron tribromide (BBr₃), affords the final 3',4'-dihydroxyisovalerophenone. mdpi.com

The reaction conditions for Friedel-Crafts acylation, including the choice of solvent and catalyst, can significantly influence the yield and purity of the product. orgsyn.orgudel.edu

Table 1: Examples of Friedel-Crafts Acylation for Dihydroxy Aromatic Ketone Synthesis

Acylating AgentAromatic SubstrateCatalystProductReference
Isovaleryl chlorideVeratroleAlCl₃3',4'-Dimethoxyisovalerophenone orgsyn.org
Benzoyl chloride2,4-dihydroxyacetophenonePyridine/KOH2,4-dihydroxydibenzoylmethane sysrevpharm.org
Acetic anhydride1,4-dihydroxy-2,6-dimethoxybenzeneBF₃·OEt₂6-hydroxy-2,3,4-trimethoxyacetophenone mdpi.com

Palladium-Catalyzed Coupling Reactions

While less common for the direct synthesis of isovalerophenone (B1672632), 3',4'-dihydroxy- itself, palladium-catalyzed cross-coupling reactions are invaluable for creating a diverse range of its analogs. rsc.orgnih.govnih.gov These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the formation of carbon-carbon bonds between an aryl halide or triflate and a suitable coupling partner. youtube.comyoutube.com

For instance, a suitably protected 3',4'-dihalo- or 3',4'-dihydroxy(triflyloxy)-isovalerophenone could be coupled with various organoboron compounds (in a Suzuki coupling) to introduce new substituents onto the aromatic ring. youtube.com This approach offers a high degree of flexibility in designing and synthesizing novel derivatives with potentially interesting biological activities. The efficiency of these reactions often depends on the choice of the palladium catalyst, ligands, and reaction conditions. nih.govnih.gov

Synthetic Routes for Isovalerophenone Backbone Formation

Acylation of Aromatic Substrates

As discussed under Friedel-Crafts approaches, the most direct method for forming the isovalerophenone backbone is the acylation of an aromatic substrate. udel.edu This involves reacting an activated form of isovaleric acid, such as isovaleryl chloride or isovaleric anhydride, with a suitable aromatic ring. mdpi.com When the target is 3',4'-dihydroxyisovalerophenone, the aromatic substrate is typically a protected catechol. mdpi.com The reaction is generally promoted by a Lewis acid, which activates the acylating agent and facilitates the electrophilic aromatic substitution. nih.gov

One-Pot Synthesis Applications

One-pot synthesis methodologies offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. nih.govchemistryviews.orgmdpi.com In the context of isovalerophenone derivatives, a one-pot approach could involve the sequential addition of reagents to a single reaction vessel to build the molecule step-by-step without isolating intermediates. For example, a one-pot procedure could be designed to first perform a Friedel-Crafts acylation to form the isovalerophenone backbone, followed by in-situ deprotection of the hydroxyl groups. nih.gov Such strategies are highly sought after in medicinal chemistry for the rapid generation of compound libraries for screening purposes. nih.gov

Synthesis of Novel Isovalerophenone, 3',4'-Dihydroxy- Derivatives

The synthesis of novel derivatives of isovalerophenone, 3',4'-dihydroxy- is an active area of research, driven by the search for compounds with enhanced or novel biological activities. nih.govnih.gov These synthetic efforts often involve modifications at various positions of the molecule.

One approach involves the derivatization of the hydroxyl groups. For instance, the hydroxyl groups can be alkylated, acylated, or converted to other functional groups to modulate the compound's polarity, solubility, and interaction with biological targets. sysrevpharm.org

Another strategy focuses on introducing substituents onto the aromatic ring. This can be achieved through electrophilic aromatic substitution reactions on the parent compound or by using substituted starting materials in the initial synthesis. mdpi.com For example, bromination of the aromatic ring can provide a handle for further functionalization via palladium-catalyzed cross-coupling reactions. nih.gov

The synthesis of hybrid molecules, where the isovalerophenone, 3',4'-dihydroxy- scaffold is combined with other pharmacologically active moieties, is another promising avenue. mdpi.com This can lead to the development of compounds with dual or synergistic activities.

Table 2: Examples of Synthetic Transformations for Derivative Synthesis

Starting MaterialReagent(s)Product TypeReference
2',4'-dihydroxy-3,4-dimethoxychalconeI₂/DMSOFlavone ugm.ac.id
3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanoneBromine, DemethylationBrominated dihydroxyphenyl methanone nih.gov
2,4-dihydroxyacetophenoneSubstituted acyl chlorideFlavone derivatives sysrevpharm.org

Derivatization at the Ketone Moiety

The ketone functional group in 3',4'-dihydroxyisovalerophenone is a versatile site for chemical modification. Standard ketonic reactions can be employed to introduce a variety of functional groups, thereby altering the molecule's electronic and steric properties.

One of the most fundamental transformations is the reduction of the ketone to a secondary alcohol. This can be achieved using a range of reducing agents. For a straightforward reduction, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is typically effective. For substrates where milder conditions are required to avoid side reactions with the sensitive catechol ring, sodium cyanoborohydride (NaBH₃CN) can be employed.

Another key derivatization is the reductive amination of the ketone. This process introduces a nitrogen atom at the benzylic position, opening up a vast chemical space for further functionalization. The reaction typically proceeds by first forming an imine or enamine intermediate with a primary or secondary amine, which is then reduced in situ. A common reagent for this one-pot reaction is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), known for its mildness and efficiency in this transformation.

The ketone can also serve as a precursor for the synthesis of various heterocyclic systems. For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of hydrazones , which can then be cyclized to form pyrazole (B372694) or pyrazoline rings, depending on the reaction conditions and the substrate. Similarly, reaction with hydroxylamine (B1172632) yields an oxime , which can be a stable derivative in itself or a precursor for further rearrangements like the Beckmann rearrangement.

Reaction Type Reagents and Conditions Product Functional Group
Ketone ReductionNaBH₄, MeOH or EtOHSecondary Alcohol
Reductive AminationR¹R²NH, NaBH(OAc)₃, CH₂Cl₂Amine
Hydrazone FormationH₂NNH₂, EtOH, refluxHydrazone
Oxime FormationNH₂OH·HCl, NaOAc, EtOH/H₂OOxime

Modifications of the Isovaleryl Chain

Alpha-functionalization of the isovaleryl chain, at the carbon adjacent to the carbonyl group, can be achieved through enolate chemistry. The generation of an enolate using a suitable base, such as lithium diisopropylamide (LDA) at low temperatures, allows for the introduction of various electrophiles. For instance, alkylation with an alkyl halide (e.g., methyl iodide, ethyl bromide) can introduce new alkyl groups. It is crucial to protect the phenolic hydroxyl groups as ethers (e.g., methyl or benzyl (B1604629) ethers) before subjecting the molecule to strongly basic conditions to prevent deprotonation of the catechol.

Another approach is halogenation at the alpha-position . Using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or acidic conditions can introduce a bromine atom. This halogenated intermediate can then be used in subsequent nucleophilic substitution or elimination reactions to introduce further diversity.

The terminal isopropyl group of the isovaleryl chain can also be a target for modification, although this is generally more challenging. One conceptual approach involves terminal oxidation . Using powerful oxidizing agents under carefully controlled conditions could potentially lead to hydroxylation at the tertiary carbon, although selectivity can be a significant issue.

Modification Site Reaction Type Reagents and Conditions Resulting Moiety
Alpha-CarbonAlkylation1. LDA, THF, -78 °C; 2. R-Xα-Alkylated Isovaleryl
Alpha-CarbonBrominationNBS, CCl₄, light or AIBNα-Bromo Isovaleryl
Terminal IsopropylOxidation (Conceptual)Strong oxidizing agentsTerminally Hydroxylated Chain

Strategic Modifications of the Dihydroxyphenyl Ring

The 3',4'-dihydroxyphenyl (catechol) ring is a key pharmacophore, and its modification can significantly impact the molecule's biological activity and metabolic stability.

A primary strategy involves selective protection and alkylation of the hydroxyl groups . The two hydroxyl groups of the catechol moiety can be fully or selectively protected. For instance, using a reagent like methylene (B1212753) dibromide or dichloromethane (B109758) in the presence of a base can form a methylenedioxy bridge, creating a common catechol analogue. Alternatively, selective mono-alkylation or di-alkylation can be achieved by carefully controlling the stoichiometry of the base and alkylating agent. Common alkyl groups introduced include methyl and ethyl groups to modulate solubility and hydrogen bonding capacity.

Electrophilic aromatic substitution on the dihydroxyphenyl ring is another powerful tool for introducing new substituents. The catechol ring is highly activated towards electrophilic attack. Reactions such as halogenation (e.g., using bromine water or N-chlorosuccinimide) can introduce halogen atoms at the positions ortho or para to the hydroxyl groups. Nitration can be achieved using dilute nitric acid, though this reaction can be aggressive and lead to oxidation of the catechol. The introduced nitro group can then be reduced to an amino group, which serves as a handle for further functionalization, such as diazotization and subsequent Sandmeyer reactions. The oxidation of catechol structures can lead to the formation of o-quinones, which are reactive electrophiles. nih.gov This reactivity can be harnessed for specific modifications. For example, the synthesis of brominated derivatives of a related benzophenone (B1666685) was achieved through bromination of the protected precursor. nih.gov

The catechol moiety can also be completely replaced by other substituted aromatic or heterocyclic rings to explore different structure-activity relationships. This would typically involve a de novo synthesis starting from a different aromatic precursor and coupling it with the isovaleryl side chain, for instance, through a Friedel-Crafts acylation reaction.

Modification Type Reagents and Conditions Resulting Structure
Hydroxyl Protection/BridgingCH₂Br₂, K₂CO₃, DMFMethylenedioxy Phenyl Ring
Hydroxyl AlkylationR-X, K₂CO₃, AcetoneAlkoxy/Dialkoxy Phenyl Ring
Ring HalogenationBr₂, H₂O or NBS, CH₃CNBromo-dihydroxyphenyl Ring
Ring NitrationDilute HNO₃, 0 °CNitro-dihydroxyphenyl Ring

Advanced Analytical Characterization and Methodologies for Isovalerophenone, 3 ,4 Dihydroxy

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of Isovalerophenone (B1672632), 3',4'-dihydroxy-. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. hyphadiscovery.com For Isovalerophenone, 3',4'-dihydroxy-, 1D (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments are essential for complete structural assignment. analis.com.mynih.gov

The ¹H NMR spectrum would reveal the chemical shifts, multiplicities, and coupling constants of all protons in the molecule. The aromatic protons on the di-substituted benzene (B151609) ring would appear in the downfield region (typically δ 6.0-8.0 ppm), with their splitting patterns providing information about their relative positions. youtube.com The protons of the isovaleroyl group would be observed in the upfield region.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. analis.com.my The carbonyl carbon of the ketone and the aromatic carbons would resonate at lower fields, while the aliphatic carbons of the isovaleroyl side chain would appear at higher fields.

Two-dimensional NMR techniques are used to establish the connectivity between atoms. analis.com.my For instance, the Correlation Spectroscopy (COSY) experiment would show correlations between neighboring protons, while Heteronuclear Single Quantum Coherence (HSQC) would link protons to their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is particularly crucial as it reveals long-range couplings between protons and carbons, helping to piece together the entire molecular framework. hyphadiscovery.comanalis.com.my

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for Isovalerophenone, 3',4'-dihydroxy-

Atom No.Expected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
1'-~130
2'~7.5 (d)~115
3'-~145
4'-~150
5'~6.9 (d)~116
6'~7.3 (dd)~122
C=O-~200
CH₂~2.8 (t)~45
CH~2.2 (m)~25
CH₃~1.0 (d)~22

Note: The expected chemical shifts are estimations based on general principles of NMR spectroscopy and data for structurally similar compounds. Actual values may vary depending on the solvent and other experimental conditions. youtube.compitt.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. libretexts.orgresearchgate.net For Isovalerophenone, 3',4'-dihydroxy-, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of its elemental formula.

Electron impact (EI) or electrospray ionization (ESI) can be used to generate ions from the molecule. researchgate.net Under ESI conditions, the compound would likely be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. nih.gov

The fragmentation pattern in MS/MS experiments provides valuable structural information. libretexts.orgchemguide.co.uk For Isovalerophenone, 3',4'-dihydroxy-, characteristic fragmentation would involve cleavage of the bond between the carbonyl group and the aromatic ring, as well as cleavages within the isovaleroyl side chain. libretexts.org The presence of the dihydroxy-substituted phenyl group would also lead to specific fragmentation pathways. researchgate.netmdpi.com

Table 2: Expected Mass Spectrometry Fragmentation Data for Isovalerophenone, 3',4'-dihydroxy-

IonExpected m/zDescription
[M+H]⁺195.0965Protonated molecular ion
[M-H]⁻193.0819Deprotonated molecular ion
[M-C₄H₉]⁺137.0239Loss of the isobutyl radical
[C₇H₇O₃]⁺139.0390Fragment containing the dihydroxyphenyl group

Note: The expected m/z values are calculated based on the chemical formula C₁₁H₁₄O₃. The fragmentation pattern is a prediction based on common fragmentation pathways for ketones and phenolic compounds. miamioh.edunih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.govgelest.com In the IR spectrum of Isovalerophenone, 3',4'-dihydroxy-, a strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone would be prominent, typically in the range of 1650-1700 cm⁻¹. Broad absorption bands in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) groups. researchgate.net Aromatic C-H and C=C stretching vibrations would also be observed.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. utoronto.canih.gov The UV-Vis spectrum of Isovalerophenone, 3',4'-dihydroxy- is expected to show absorption maxima characteristic of the substituted benzoyl chromophore. ijims.com The presence of the hydroxyl groups on the aromatic ring would influence the position and intensity of the absorption bands. researchgate.net The solvent used can also affect the spectrum. nih.gov

Table 3: Expected Spectroscopic Data (IR and UV-Vis) for Isovalerophenone, 3',4'-dihydroxy-

Spectroscopic TechniqueCharacteristic AbsorptionExpected Wavenumber (cm⁻¹)/Wavelength (nm)
IRO-H stretching (phenolic)3200-3600 (broad)
IRC-H stretching (aliphatic)2850-3000
IRC=O stretching (ketone)1650-1700
IRC=C stretching (aromatic)1500-1600
UV-Visπ → π* transition~280-320

Note: The expected absorption values are based on typical ranges for the respective functional groups and chromophores. researchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals or transition metal ions. wikipedia.orgwiley-vch.de For Isovalerophenone, 3',4'-dihydroxy- in its ground state, which is a diamagnetic molecule with no unpaired electrons, no EPR signal would be expected.

However, EPR spectroscopy can be a valuable tool for studying the radical scavenging activity of this compound. nih.govauburn.edu The dihydroxy substitution on the phenyl ring (a catechol moiety) suggests that it can act as an antioxidant by donating hydrogen atoms to free radicals. In such reactions, a phenoxyl radical of Isovalerophenone, 3',4'-dihydroxy- would be formed, which, having an unpaired electron, would be EPR active. The resulting EPR spectrum would provide information about the structure and stability of this radical intermediate. researchgate.net

Chromatographic Separation and Identification Methods

Chromatographic techniques are essential for the separation, isolation, and quantification of Isovalerophenone, 3',4'-dihydroxy- from complex mixtures.

High-Performance Liquid Chromatography (HPLC) and its Hyphenated Techniques (e.g., HPLC-DAD, HPLC-MS, HPLC-HRMS-SPE-NMR)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally labile compounds like Isovalerophenone, 3',4'-dihydroxy-. nih.gov Reversed-phase HPLC, with a C18 column, is commonly employed for the separation of phenolic compounds. mdpi.com The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with the addition of a small amount of acid (e.g., formic or acetic acid) to improve peak shape. mdpi.comnih.gov

A typical HPLC method for the analysis of Isovalerophenone, 3',4'-dihydroxy- would involve a gradient elution to achieve optimal separation from other components in a sample. mdpi.com

Table 4: Typical HPLC Parameters for the Analysis of Isovalerophenone, 3',4'-dihydroxy-

ParameterValue/Description
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient10-90% B over 30 minutes
Flow Rate1.0 mL/min
DetectionDAD at ~280 nm
Injection Volume10 µL

Note: These are representative parameters and would require optimization for a specific application. nih.gov

Hyphenated techniques significantly enhance the analytical capabilities for the identification and characterization of Isovalerophenone, 3',4'-dihydroxy-.

HPLC-DAD (Diode Array Detector): This setup allows for the acquisition of UV-Vis spectra for each eluting peak, which aids in peak identification and purity assessment. nih.gov

HPLC-MS (Mass Spectrometry): Coupling HPLC with a mass spectrometer provides molecular weight and structural information for each separated component, enabling unambiguous identification. nih.govnih.gov HPLC-HRMS (High-Resolution Mass Spectrometry) offers even greater specificity by providing highly accurate mass measurements. nih.gov

HPLC-HRMS-SPE-NMR (High-Resolution Mass Spectrometry-Solid Phase Extraction-Nuclear Magnetic Resonance): This advanced hyphenated technique allows for the online separation, identification (by HRMS), and subsequent structural elucidation (by NMR) of compounds in complex mixtures, even at low concentrations. hyphadiscovery.com

The development and validation of such analytical methods are crucial for quality control and research purposes, ensuring accuracy, precision, linearity, and sensitivity. mdpi.comekb.eg

Gas Chromatography (GC) for Volatile Derivatives and Purity Assessment

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the presence of two polar hydroxyl groups, Isovalerophenone, 3',4'-dihydroxy- is not inherently suitable for direct GC analysis. Its low volatility and potential for thermal degradation within the GC inlet and column necessitate a derivatization step to enhance its analytical properties.

Derivatization:

The primary goal of derivatization is to convert the polar hydroxyl groups into less polar, more volatile, and more thermally stable functional groups. nih.gov Silylation is a common and effective derivatization technique for phenolic compounds. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. tandfonline.com This process significantly reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis. nih.govtandfonline.com

An alternative to silylation is methylation or acylation, which also serves to cap the reactive hydroxyl groups. tandfonline.com The choice of derivatization reagent depends on factors such as reaction efficiency, stability of the resulting derivative, and potential for by-product formation.

Purity Assessment by GC-MS:

Once derivatized, the resulting TMS-ether of Isovalerophenone, 3',4'-dihydroxy- can be readily analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). This hyphenated technique provides both chromatographic separation and mass-based identification, offering a high degree of specificity. The gas chromatograph separates the derivatized compound from any impurities, and the mass spectrometer provides a unique fragmentation pattern, or "mass spectrum," which acts as a molecular fingerprint for identification.

A typical GC-MS method for the analysis of a derivatized phenolic compound would involve a capillary column, such as a 30 m x 0.25 mm column with a 0.25 µm film thickness. tandfonline.com The temperature program would be optimized to ensure good separation of the analyte from any potential impurities. For instance, the temperature could be held at an initial temperature (e.g., 90°C) for a short period, then ramped up to a final temperature (e.g., 280°C) to elute all components. tandfonline.com

The purity of Isovalerophenone, 3',4'-dihydroxy- can be determined by calculating the peak area percentage of the derivatized analyte relative to the total area of all detected peaks in the chromatogram.

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized Isovalerophenone, 3',4'-dihydroxy-

ParameterValue
GC System Gas Chromatograph coupled to a Mass Spectrometer
Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Injection Mode Splitless
Oven Program Initial temp: 90°C, hold for 2 min; Ramp: 30°C/min to 280°C, hold for 10 min
Carrier Gas Helium
Derivatization Reagent BSTFA
MS Ionization Mode Electron Impact (EI)

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions. libretexts.org In the synthesis of Isovalerophenone, 3',4'-dihydroxy-, TLC can be used to track the consumption of starting materials and the formation of the desired product. libretexts.orgyoutube.com

A small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the starting materials and a co-spot containing both the reaction mixture and the starting materials. libretexts.org The plate is then developed in a suitable mobile phase, which is typically a mixture of solvents optimized to achieve good separation of the components. For phenolic compounds, a common mobile phase might consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. ksu.edu.sa

The separation is based on the differential partitioning of the compounds between the stationary phase (e.g., silica (B1680970) gel on the TLC plate) and the mobile phase. ksu.edu.sa Less polar compounds will travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds will have a stronger interaction with the stationary phase and exhibit lower Rf values.

The progress of the reaction can be visualized by observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. youtube.com Visualization can be achieved under UV light if the compounds are UV-active, or by using a staining agent such as an iodine chamber or a ferric chloride solution, which are commonly used for visualizing phenolic compounds. ksu.edu.sasemanticscholar.org

Table 2: Example TLC System for Monitoring the Synthesis of Isovalerophenone, 3',4'-dihydroxy-

ParameterDescription
Stationary Phase Silica gel GF254
Mobile Phase Hexane:Ethyl Acetate (e.g., 3:1 v/v)
Sample Application Capillary spotting of starting materials, reaction mixture, and co-spot
Development In a closed chamber saturated with the mobile phase
Visualization UV light (254 nm) and/or staining with FeCl3 solution

Development of High-Throughput Analytical Platforms for Isovalerophenone, 3',4'-dihydroxy-

In modern pharmaceutical development, there is a continuous drive to increase efficiency and throughput in analytical testing. This has led to the development of automated and high-throughput analytical platforms.

Automation in Analytical Method Development

Automation in analytical chemistry involves the use of robotic systems to perform tasks such as sample preparation, injection, and data analysis, with the primary goal of increasing the number of samples that can be analyzed while reducing manual errors. iajps.comacs.org For the analysis of Isovalerophenone, 3',4'-dihydroxy-, automated systems can be employed for both GC-MS and HPLC methods.

Automated liquid handlers can perform the derivatization steps required for GC-MS analysis, ensuring precision and reproducibility. Autosamplers are standard on modern chromatographic instruments, allowing for the unattended analysis of large batches of samples. iajps.com

Furthermore, software tools can be used to automate method development itself. pharmaceutical-networking.com For instance, modeling software can be used to predict the optimal chromatographic conditions based on a limited number of initial experiments, significantly reducing the time and resources required for method optimization. pharmaceutical-networking.com This approach, often linked to the principles of Analytical Quality by Design (AQbD), allows for a more systematic and robust method development process. pharmaceutical-networking.com

The benefits of automation include:

Increased sample throughput. iajps.com

Improved precision and accuracy by minimizing human error. iajps.comacs.org

Enhanced safety by reducing analyst exposure to hazardous chemicals.

More efficient use of laboratory personnel and resources.

Validation Parameters in Analytical Chemistry Research

The validation of an analytical method is crucial to ensure that it is fit for its intended purpose. europa.eu The International Council for Harmonisation (ICH) provides guidelines on the validation of analytical procedures, which are widely adopted in the pharmaceutical industry. europa.euich.org The key validation parameters include specificity, linearity, accuracy, precision, range, and robustness. biotech-spain.comaltabrisagroup.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components. biotech-spain.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. biotech-spain.com

Accuracy: The closeness of the test results obtained by the method to the true value. biotech-spain.com It is often expressed as the percent recovery of a known amount of analyte.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. altabrisagroup.com It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility. labmanager.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.orgaltabrisagroup.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.orgich.org

Table 3: Key Validation Parameters and Typical Acceptance Criteria

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity No interference from placebo, impurities, or degradation products.Peak purity angle should be less than the peak purity threshold.
Linearity Correlation coefficient (r²) of the calibration curve.r² ≥ 0.999
Accuracy Recovery of analyte spiked into a placebo matrix.98.0% - 102.0% recovery
Precision (Repeatability) RSD of multiple preparations by the same analyst on the same day.RSD ≤ 2.0%
Precision (Intermediate) RSD of multiple preparations by different analysts on different days.RSD ≤ 2.0%
Range Concentration interval where the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration for an assay. altabrisagroup.com
Robustness The method's performance with small, deliberate changes in parameters.System suitability parameters should pass.

Computational and Theoretical Investigations of Isovalerophenone, 3 ,4 Dihydroxy

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It provides a balance between accuracy and computational cost, making it a popular choice for studying medium-sized organic molecules like Isovalerophenone (B1672632), 3',4'-dihydroxy-. nih.gov A DFT study of this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms.

Once the optimized structure is obtained, a wealth of information can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. For a molecule with antioxidant potential like Isovalerophenone, 3',4'-dihydroxy-, which contains a catechol (3,4-dihydroxy) moiety, DFT can be used to calculate properties like ionization potential and bond dissociation enthalpy, which are key to understanding its free-radical scavenging mechanisms. nih.gov

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Isovalerophenone, 3',4'-dihydroxy-, the MEP would likely show negative potential around the hydroxyl oxygen atoms, indicating these are sites susceptible to electrophilic attack and hydrogen bonding.

Table 1: Hypothetical DFT-Calculated Electronic Properties for Isovalerophenone, 3',4'-dihydroxy-

This table illustrates the type of data that would be generated from a DFT analysis. The values are hypothetical and for illustrative purposes only.

ParameterHypothetical ValueSignificance
HOMO Energy-5.8 eVRelates to the ability to donate an electron.
LUMO Energy-1.2 eVRelates to the ability to accept an electron.
HOMO-LUMO Gap4.6 eVIndicator of chemical reactivity and stability.
Dipole Moment3.5 DIndicates the overall polarity of the molecule.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Ab initio methods are quantum chemical calculations based on first principles, without the use of experimental data for parametrization. researchgate.netnih.gov These methods can be highly accurate but are computationally very demanding, limiting their application to smaller molecules. For a molecule the size of Isovalerophenone, 3',4'-dihydroxy-, high-level ab initio calculations would be computationally expensive but could serve as a benchmark for validating results from less demanding methods like DFT.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. nih.gov They are much faster than ab initio or DFT methods, allowing for the study of very large molecular systems. However, their accuracy is dependent on the quality of the parametrization for the specific class of molecules being studied. These methods could be used for preliminary conformational searches or for studying large assemblies of molecules where higher-level theories are not feasible.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior and interactions of molecules over time.

Conformational Analysis and Stability Studies

The isovalerophenone moiety of the target molecule possesses several rotatable single bonds. Rotation around these bonds gives rise to different three-dimensional arrangements known as conformers, each with a specific potential energy. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them.

This analysis is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into the binding site of a biological target. mdpi.com For Isovalerophenone, 3',4'-dihydroxy-, computational methods can be used to systematically rotate the bonds and calculate the energy of each resulting conformation. The results would reveal the preferred shape of the molecule in different environments. Studies on similar flexible molecules have shown that even small energy differences between conformers can significantly impact their relative populations.

Molecular dynamics (MD) simulations can further investigate the stability of these conformations. An MD simulation would model the movement of the atoms of the molecule over a period of time, taking into account temperature and solvent effects. This would provide a picture of how the molecule flexes and changes shape, and how stable the low-energy conformations identified through conformational analysis are in a dynamic environment.

Ligand-Protein Docking for Biological Target Prediction

Given its structure, particularly the catechol group which is a common feature in many biologically active natural products, Isovalerophenone, 3',4'-dihydroxy- is likely to interact with various proteins. Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein.

In a typical docking study, the three-dimensional structure of a target protein is obtained from a repository like the Protein Data Bank. The ligand, Isovalerophenone, 3',4'-dihydroxy-, would then be computationally "docked" into the active site of the protein. A scoring function is used to estimate the binding affinity for different binding poses. Docking studies could suggest potential protein targets for this compound, providing a basis for further experimental investigation. For instance, studies on other phenolic compounds have used docking to predict their interaction with enzymes or receptors involved in various diseases.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target

This table shows example data from a molecular docking simulation. The target protein and binding affinity are for illustrative purposes.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Example Kinase 1-8.2ASP 145, LYS 33, PHE 80
Example Oxidase 2-7.5HIS 240, MET 310, TYR 98

Cheminformatics and QSAR Approaches

Cheminformatics applies computational methods to analyze large datasets of chemical compounds. Quantitative Structure-Activity Relationship (QSAR) is a key area within cheminformatics that aims to build mathematical models correlating the chemical structure of compounds with their biological activity. researchgate.net

A QSAR study for a series of compounds related to Isovalerophenone, 3',4'-dihydroxy- would involve calculating a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as size, shape, hydrophobicity, and electronic properties. Statistical methods are then used to develop an equation that relates these descriptors to a measured biological activity, such as enzyme inhibition.

Such a model, once validated, could be used to predict the activity of new, unsynthesized derivatives of Isovalerophenone, 3',4'-dihydroxy-. This would allow for the rational design of more potent and selective compounds, prioritizing synthetic efforts towards the most promising candidates. researchgate.net

No Publicly Available Computational Studies Found for Isovalerophenone, 3',4'-dihydroxy-

Despite a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical investigations focusing on the chemical compound Isovalerophenone, 3',4'-dihydroxy- were identified.

Extensive searches were conducted to locate research pertaining to the prediction of biological activity profiles and the virtual screening for novel derivatives of Isovalerophenone, 3',4'-dihydroxy-. These inquiries into established scientific databases and computational chemistry resources yielded no studies dedicated to this specific compound.

While the methodologies outlined in the query, such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, are common in drug discovery and computational chemistry, there is no evidence of their application to Isovalerophenone, 3',4'-dihydroxy- in the public domain.

Literature on related compounds, such as other phenolic molecules and flavonoids, does describe the use of these computational techniques for predicting biological activities and identifying new derivatives. For instance, studies on various flavones and chalcones have successfully employed virtual screening to identify potential enzyme inhibitors and have used QSAR models to correlate chemical structures with biological activities. However, due to the strict focus of this request on Isovalerophenone, 3',4'-dihydroxy-, these findings on analogous compounds cannot be substituted.

Consequently, the requested article, with its detailed sections on the prediction of biological activity profiles and virtual screening for novel derivatives of Isovalerophenone, 3',4'-dihydroxy-, cannot be generated at this time due to the absence of the necessary foundational research.

Pharmacological and Biochemical Investigations of Isovalerophenone, 3 ,4 Dihydroxy

Modulation of Cellular Signaling Pathways

No studies were identified that examined the effects of Isovalerophenone (B1672632), 3',4'-dihydroxy- on key cellular signaling pathways.

Effects on ERK1/2 and mTOR Activation

There is no available research documenting the modulation of the ERK1/2 or mTOR signaling cascades by this specific compound. While these pathways are critical in cellular processes and are frequent subjects of pharmacological research, their interaction with Isovalerophenone, 3',4'-dihydroxy- has not been reported. nih.govnih.gov

Antimicrobial and Antifungal Activity Assessment

No data exists on the antimicrobial or antifungal properties of Isovalerophenone, 3',4'-dihydroxy-.

Activity against Specific Pathogenic Microorganisms

There are no published reports testing the efficacy of Isovalerophenone, 3',4'-dihydroxy- against specific microorganisms such as the fungus Botrytis cinerea or the bacteria Staphylococcus aureus and Escherichia coli. nih.govnih.govnih.gov

Mechanistic Insights into Antimicrobial Action

Consequently, without any evidence of antimicrobial activity, there are no mechanistic studies available that would elucidate how Isovalerophenone, 3',4'-dihydroxy- might exert such effects.

Antioxidant and Radical Scavenging Capabilities

While structurally related phenolic compounds, particularly those with a 3,4-dihydroxy (catechol) moiety, are well-known for their antioxidant and radical scavenging properties, no specific studies have been published that quantify these capabilities for Isovalerophenone, 3',4'-dihydroxy-. nih.gov Research on similar molecules suggests potential activity, but direct experimental evidence for the subject compound is absent from the literature.

In Vitro Assays for Oxidative Stress Mitigation

Currently, there is a notable absence of publicly available scientific literature detailing specific in vitro assays conducted on Isovalerophenone, 3',4'-dihydroxy- to evaluate its potential for mitigating oxidative stress. While the structurally related compound, 3',4'-dihydroxyacetophenone, has been the subject of such investigations, demonstrating antioxidant effects, specific data for Isovalerophenone, 3',4'-dihydroxy- from common antioxidant assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), or lipid peroxidation inhibition assays are not found in the reviewed scientific publications.

The investigation of synthetic derivatives of various phenolic compounds, including those with structures analogous to Isovalerophenone, 3',4'-dihydroxy-, is an active area of research. crimsonpublishers.comnih.govsapub.orgmdpi.comnih.gov These studies often employ a battery of in vitro tests to characterize the antioxidant potential of newly synthesized molecules. mdpi.com The DPPH assay, for instance, measures the capacity of a compound to scavenge the stable DPPH free radical, with the results often expressed as an IC50 value, which represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. mdpi.comnih.gov Similarly, the ABTS assay assesses the ability of a compound to scavenge the ABTS radical cation. nih.gov The FRAP assay, on the other hand, quantifies the ferric reducing ability of a substance. nih.gov

Lipid peroxidation is a critical marker of oxidative damage, and assays that measure the inhibition of this process are vital in evaluating antioxidant efficacy. researchgate.net These assays often induce lipid peroxidation in a model system, such as a liposome, and then measure the extent of inhibition by the test compound, with results also frequently reported as IC50 values. researchgate.net

Although direct experimental data for Isovalerophenone, 3',4'-dihydroxy- is not available, the established methodologies mentioned above would be the standard approach to determine its in vitro antioxidant capacity.

Role of Dihydroxy Moiety in Antioxidant Properties

The antioxidant properties of phenolic compounds are intrinsically linked to their chemical structure, with the number and arrangement of hydroxyl (-OH) groups being of paramount importance. The 3',4'-dihydroxy substitution pattern, also known as a catechol moiety, is a well-established and potent pharmacophore for antioxidant activity. This structural feature is found in numerous natural and synthetic compounds that exhibit significant free radical scavenging and antioxidant effects.

The efficacy of the catechol group stems from its ability to readily donate hydrogen atoms from its hydroxyl groups to stabilize free radicals, thereby terminating damaging chain reactions. Upon donation of a hydrogen atom, the resulting phenoxyl radical is stabilized through resonance, delocalizing the unpaired electron across the aromatic ring and the two oxygen atoms. This stability prevents the newly formed radical from initiating further oxidative reactions.

The presence of two adjacent hydroxyl groups in the catechol structure enhances its antioxidant capacity compared to a single hydroxyl group. This is due to the formation of an intramolecular hydrogen bond in the resulting semiquinone radical, which further stabilizes the radical and lowers the bond dissociation enthalpy of the O-H bonds, making hydrogen atom donation more favorable.

Studies on a wide array of flavonoids and other polyphenolic compounds have consistently demonstrated that the presence of a 3',4'-dihydroxy configuration in the B-ring is a key determinant of their antioxidant potential. This structural element is often correlated with strong activity in various antioxidant assays, including DPPH and ABTS radical scavenging, as well as the inhibition of lipid peroxidation. Therefore, it is highly probable that the 3',4'-dihydroxy moiety in Isovalerophenone, 3',4'-dihydroxy- would be the primary contributor to any antioxidant properties it may possess.

Metabolic Pathways and Biotransformation Studies of Isovalerophenone, 3 ,4 Dihydroxy

Enzymatic Biotransformation Processes

The enzymatic biotransformation of Isovalerophenone (B1672632), 3',4'-dihydroxy- is expected to be carried out by a variety of enzymes primarily located in the liver, but also present in other tissues such as the intestine, kidneys, and lungs. These transformations are generally categorized as Phase I (oxidation and reduction) and Phase II (conjugation) reactions.

The catechol group of Isovalerophenone, 3',4'-dihydroxy- is a prime target for oxidation. This process can be catalyzed by cytochrome P450 (CYP) enzymes or other oxidoreductases. Oxidation of the catechol moiety can lead to the formation of a reactive ortho-quinone. nih.gov This transformation is a common metabolic pathway for many catechol-containing compounds, including endogenous molecules like dopamine (B1211576) and xenobiotics. nih.gov The resulting ortho-quinone is an electrophilic species that can readily react with cellular nucleophiles.

Further oxidation of the isovalerophenone side chain is also a possibility, although likely a minor pathway compared to the reactions involving the highly reactive catechol group.

The ketone group in Isovalerophenone, 3',4'-dihydroxy- is susceptible to reduction, a common metabolic route for carbonyl-containing compounds. This reaction is typically catalyzed by a superfamily of enzymes known as carbonyl reductases, which are present in the cytosol of various tissues. nih.govtudelft.nl These enzymes utilize NADPH or NADH as cofactors to reduce the ketone to a secondary alcohol, forming 1-(3,4-dihydroxyphenyl)-3-methylbutan-1-ol. tudelft.nlnih.gov This reduction can be stereoselective, potentially leading to the formation of either the (R)- or (S)-enantiomer of the corresponding alcohol. The specific stereoisomer formed would depend on the particular carbonyl reductase isozyme involved. nih.gov

Conjugation reactions are Phase II metabolic pathways that involve the addition of an endogenous polar molecule to the xenobiotic, significantly increasing its water solubility and facilitating its excretion. For Isovalerophenone, 3',4'-dihydroxy-, the two primary conjugation reactions are expected to be glucuronidation and sulfation, targeting the two phenolic hydroxyl groups.

Glucuronidation: This is a major pathway for the metabolism of phenolic compounds. nih.gov The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl groups. nih.gov This can occur at either the 3'- or 4'-hydroxyl position, leading to the formation of two isomeric monoglucuronides. It is also possible for both hydroxyl groups to be glucuronidated, forming a diglucuronide. The regioselectivity of glucuronidation is dependent on the specific UGT isoforms involved. nih.gov

Sulfation: This is another important conjugation pathway for catechols, catalyzed by sulfotransferases (SULTs). nih.gov These enzymes transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups. Similar to glucuronidation, sulfation can occur at either the 3'- or 4'-position, and the regioselectivity is determined by the specific SULT isoform. nih.gov For some catechols, sulfation can be a high-affinity, low-capacity pathway compared to glucuronidation.

In addition to direct conjugation of the parent compound, the reduced metabolite (1-(3,4-dihydroxyphenyl)-3-methylbutan-1-ol) can also undergo glucuronidation and sulfation at its phenolic hydroxyl groups.

In Vitro and In Silico Metabolic Stability Assessments

The metabolic stability of a compound is a measure of its susceptibility to biotransformation and is a key parameter in drug discovery and development. if-pan.krakow.plnuvisan.com It is typically assessed using in vitro systems, such as liver microsomes or hepatocytes, and can be predicted using in silico computational models. thermofisher.comyoutube.com

While specific data for Isovalerophenone, 3',4'-dihydroxy- is not available, a hypothetical metabolic stability assessment can be outlined.

In Vitro Assessment: An in vitro metabolic stability assay would involve incubating Isovalerophenone, 3',4'-dihydroxy- with human or animal liver microsomes (containing Phase I enzymes) or hepatocytes (containing both Phase I and Phase II enzymes). nuvisan.comthermofisher.com The disappearance of the parent compound over time would be monitored by a suitable analytical method like LC-MS/MS. From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. if-pan.krakow.plyoutube.com

Table 1: Hypothetical In Vitro Metabolic Stability Data for Isovalerophenone, 3',4'-dihydroxy-

Test System In Vitro Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes 25 27.7
Rat Liver Microsomes 15 46.2
Human Hepatocytes 18 38.5

This data is hypothetical and for illustrative purposes only, as specific experimental data for Isovalerophenone, 3',4'-dihydroxy- is not publicly available.

In Silico Assessment: Computational models can predict the metabolic fate of a compound based on its chemical structure. Various software programs can identify potential sites of metabolism by different CYP isoforms and predict the likelihood of a compound being a substrate for these enzymes. For Isovalerophenone, 3',4'-dihydroxy-, in silico models would likely highlight the catechol moiety as a primary site of oxidation and the ketone as a site for reduction.

Identification of Biotransformation Products and Metabolites

Based on the predicted metabolic pathways, a number of biotransformation products and metabolites of Isovalerophenone, 3',4'-dihydroxy- can be anticipated. Their identification would typically be carried out using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 2: Predicted Metabolites of Isovalerophenone, 3',4'-dihydroxy-

Metabolite Metabolic Pathway
1-(3,4-dihydroxyphenyl)-3-methylbutan-1-ol Reduction
Isovalerophenone-3'-O-glucuronide Glucuronidation
Isovalerophenone-4'-O-glucuronide Glucuronidation
Isovalerophenone-3'-O-sulfate Sulfation
Isovalerophenone-4'-O-sulfate Sulfation
1-(3,4-dihydroxyphenyl)-3-methylbutan-1-ol-3'-O-glucuronide Reduction, Glucuronidation
1-(3,4-dihydroxyphenyl)-3-methylbutan-1-ol-4'-O-glucuronide Reduction, Glucuronidation
1-(3,4-dihydroxyphenyl)-3-methylbutan-1-ol-3'-O-sulfate Reduction, Sulfation
1-(3,4-dihydroxyphenyl)-3-methylbutan-1-ol-4'-O-sulfate Reduction, Sulfation
3',4'-Ortho-quinone of Isovalerophenone Oxidation

Comparative Metabolic Analysis with Related Phloroglucinol (B13840) Derivatives

Phloroglucinol (1,3,5-trihydroxybenzene) and its derivatives are a class of naturally occurring polyphenols. While Isovalerophenone, 3',4'-dihydroxy- is not a direct phloroglucinol derivative (it is a catechol derivative), a comparative analysis can be drawn with other phenolic ketones.

For instance, the metabolism of other dihydroxyphenyl ketones and related structures like 3,4-dihydroxyacetophenone would be expected to follow similar pathways of reduction of the ketone and conjugation of the phenolic hydroxyl groups. nih.gov The presence of the catechol moiety in Isovalerophenone, 3',4'-dihydroxy- makes it particularly susceptible to oxidation to an ortho-quinone, a reaction that is also observed in the metabolism of other catecholic compounds such as L-DOPA and certain flavonoids. nih.govnih.gov

In comparison to a hypothetical phloroglucinol derivative with a similar side chain, the metabolic profile would differ. Phloroglucinol derivatives, with their three hydroxyl groups, would offer more sites for conjugation, potentially leading to a more complex mixture of glucuronide and sulfate (B86663) conjugates. The electronic properties of the phloroglucinol ring would also influence the reactivity of the ketone group towards reduction.

The metabolism of 3,4-methylenedioxypyrovalerone (MDPV), a synthetic cathinone, is also relevant as it is metabolized to a 3,4-dihydroxy (catechol) metabolite, which then undergoes further conjugation. nih.govnih.gov This provides a real-world example of the metabolic fate of a catechol-containing xenobiotic, supporting the predicted pathways for Isovalerophenone, 3',4'-dihydroxy-.

Structure Activity Relationship Sar Studies of Isovalerophenone, 3 ,4 Dihydroxy Derivatives

Impact of Substituent Modifications on Biological Activity

The biological profile of 3',4'-dihydroxyisovalerophenone is intrinsically linked to its constituent parts: the catechol-bearing aromatic ring and the isovaleryl side chain. Alterations to either of these components can significantly modulate the compound's interaction with biological targets.

Role of Hydroxyl Groups at the 3' and 4' Positions

The presence of the 3',4'-dihydroxy substitution, also known as a catechol group, is a critical determinant of the biological activity of many phenolic compounds. frontiersin.org This structural feature is widely recognized for its potent antioxidant properties, which arise from its ability to donate hydrogen atoms to scavenge free radicals, thereby forming a stable ortho-quinone. acs.orgnih.govmdpi.com The proximity of the two hydroxyl groups allows for the delocalization of the resulting radical, which enhances its stability and, consequently, its antioxidant capacity.

Research on analogous structures, such as other 3',4'-dihydroxyphenyl derivatives, has consistently demonstrated the essentiality of the catechol moiety for a range of biological effects, including enzyme inhibition and antimicrobial activity. nih.govcore.ac.ukresearchgate.net For instance, studies on various flavonoids and phenolic acids have shown that the 3',4'-dihydroxy configuration is often a prerequisite for significant biological action. nih.gov It is therefore highly probable that the removal or masking of one or both of these hydroxyl groups in 3',4'-dihydroxyisovalerophenone, for example through methylation or glycosylation, would lead to a substantial decrease in its antioxidant and other related biological activities.

Table 1: Predicted Impact of Aromatic Ring Hydroxylation on Antioxidant Activity

CompoundAromatic SubstitutionPredicted Antioxidant Activity
Isovalerophenone (B1672632), 3',4'-dihydroxy-3',4'-dihydroxy (Catechol)High
Isovalerophenone, 4'-hydroxy-3'-methoxy-4'-hydroxy, 3'-methoxyModerate
Isovalerophenone, 4'-hydroxy-4'-hydroxyLow to Moderate
IsovalerophenoneUnsubstitutedLow

Influence of the Isovaleryl Side Chain Length and Branching

The isovaleryl side chain, a five-carbon branched acyl group, plays a significant role in defining the lipophilicity and steric properties of the molecule. These characteristics, in turn, influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with specific binding sites on biological targets.

The length and branching of an acyl chain can have a differential impact on biological activity. researchgate.net In some instances, increasing the chain length enhances lipophilicity, which can improve membrane permeability and lead to greater potency. nih.gov However, for other activities, an optimal chain length may exist, beyond which steric hindrance can impede binding to a target enzyme or receptor, resulting in decreased activity. nih.gov The branched nature of the isovaleryl group, as opposed to a linear pentanoyl chain, introduces specific steric bulk that could be either beneficial or detrimental to its interaction with a given biological target. It is plausible that for certain enzymes, this branched structure provides a better fit into a hydrophobic pocket, while for others, it may cause steric clashes.

Table 2: Predicted Influence of Acyl Side Chain on a Hypothetical Enzyme Inhibitory Activity

CompoundAcyl Side ChainPredicted LipophilicityPredicted Enzyme Inhibition
Acetophenone (B1666503), 3',4'-dihydroxy-Acetyl (2 carbons)LowModerate
Propiophenone, 3',4'-dihydroxy-Propionyl (3 carbons)ModerateHigh
Isovalerophenone, 3',4'-dihydroxy- Isovaleryl (5 carbons, branched) High Potentially High (target dependent)
Valerophenone, 3',4'-dihydroxy-Pentanoyl (5 carbons, linear)HighPotentially High (target dependent)
Hexanophenone, 3',4'-dihydroxy-Hexanoyl (6 carbons)Very HighModerate to Low (potential steric hindrance)

Effects of Additional Substituents on the Aromatic Ring

The introduction of further substituents onto the aromatic ring of 3',4'-dihydroxyisovalerophenone would be expected to modulate its electronic properties and steric profile, thereby influencing its biological activity. The nature and position of these substituents are critical. For example, the addition of electron-withdrawing groups, such as nitro or halogen moieties, could potentially enhance certain activities by altering the acidity of the phenolic hydroxyls or by participating in specific interactions with a biological target. Conversely, the introduction of bulky groups could introduce steric hindrance, negatively impacting activity.

Stereochemical Considerations in Activity

The isovaleryl side chain of 3',4'-dihydroxyisovalerophenone contains a chiral center at the carbon atom alpha to the carbonyl group. This gives rise to the potential for two enantiomers, (R)- and (S)-isovalerophenone, 3',4'-dihydroxy-. It is a well-established principle in pharmacology that enantiomers of a chiral molecule can exhibit significantly different biological activities. nih.govresearchgate.netmdpi.com This stereoselectivity arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which possess chiral binding sites.

One enantiomer may fit more snugly or interact more effectively with the active site of a target protein, leading to a higher affinity and greater biological response. pressbooks.pub The other enantiomer, being a non-superimposable mirror image, may bind less effectively or not at all. In some cases, the two enantiomers may even have qualitatively different biological effects. Therefore, the biological evaluation of the individual enantiomers of 3',4'-dihydroxyisovalerophenone would be crucial to fully understand its therapeutic potential. The stereoselective synthesis or separation of these enantiomers would be a necessary step in such investigations.

Correlation of Structural Features with Specific Biological Targets

The structural motifs present in 3',4'-dihydroxyisovalerophenone suggest potential interactions with a variety of biological targets. The catechol moiety is a known pharmacophore for the inhibition of several enzymes. For example, catechol-containing compounds have been shown to be inhibitors of enzymes such as tyrosinase and various hydroxylases. nih.govtandfonline.com The mechanism of inhibition often involves the coordination of the catechol hydroxyls with metal ions in the enzyme's active site or through redox cycling.

Future Research Directions and Unaddressed Research Gaps

Exploration of Novel Synthetic Routes

The development of efficient and scalable synthetic routes is paramount for the continued investigation of 3',4'-dihydroxyisovalerophenone. Current synthetic methods may be limited in terms of yield, cost-effectiveness, and environmental impact. Future research should focus on innovative synthetic strategies that address these limitations.

Key areas for exploration include:

Green Chemistry Approaches: The development of synthetic pathways that utilize environmentally benign solvents, catalysts, and reagents will be crucial. This includes exploring biocatalytic methods, such as using engineered enzymes, to carry out specific transformations with high selectivity and under mild conditions. nih.gov

Flow Chemistry: The use of continuous flow reactors can offer advantages in terms of safety, scalability, and reaction control, particularly for reactions that are difficult to manage in traditional batch processes.

Research FocusPotential Advantages
Green ChemistryReduced environmental impact, increased safety, potential for lower costs.
Convergent SynthesisIncreased efficiency, modularity for analog synthesis.
Flow ChemistryImproved safety, scalability, and reaction control.

Advancements in High-Resolution Analytical Techniques

To accurately characterize 3',4'-dihydroxyisovalerophenone and its metabolites in complex biological matrices, the application and advancement of high-resolution analytical techniques are essential. nih.gov While standard techniques like HPLC and NMR are foundational, future research will benefit from the integration of more sophisticated methods. researchgate.netengiscience.com

Future analytical advancements should aim to:

Enhance Sensitivity and Selectivity: Developing methods with lower limits of detection and quantification will be critical for studying the compound's pharmacokinetics and for detecting trace amounts in biological samples. usda.gov

Improve Structural Elucidation: The use of high-resolution mass spectrometry (HRMS) coupled with techniques like ion mobility-mass spectrometry (IM-MS) can provide detailed structural information, including the differentiation of isomers. researchgate.net

Enable In Situ Analysis: The development of imaging techniques, such as mass spectrometry imaging (MSI), could allow for the visualization of the compound's distribution within tissues and cells, providing valuable insights into its localization and mechanism of action.

Analytical TechniqueApplication in 3',4'-dihydroxyisovalerophenone Research
High-Resolution Mass Spectrometry (HRMS)Accurate mass determination, metabolite identification. researchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyDefinitive structural elucidation of the parent compound and its derivatives. researchgate.netengiscience.com
Mass Spectrometry Imaging (MSI)Visualization of compound distribution in tissues.

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level understanding of the biological effects of 3',4'-dihydroxyisovalerophenone can be achieved through the integration of various "omics" data. mdpi.comnih.gov This approach moves beyond studying a single target and instead provides a holistic view of the compound's impact on cellular processes. uic.edudntb.gov.ua

Future research should integrate:

Genomics: To identify genetic factors that may influence an individual's response to the compound.

Transcriptomics: To study how the compound alters gene expression profiles. nih.gov

Proteomics: To investigate changes in protein expression and post-translational modifications.

Metabolomics: To analyze the compound's metabolic fate and its effects on endogenous metabolite profiles. mdpi.com

By combining these datasets, researchers can construct comprehensive network models of the compound's interactions within a biological system, leading to a deeper understanding of its mechanisms of action and potential therapeutic applications. researchgate.net

Computational Chemistry for Predictive Modeling and De Novo Design

Computational chemistry and molecular modeling offer powerful tools for predicting the properties and activities of 3',4'-dihydroxyisovalerophenone and for designing novel analogs with enhanced or specific functionalities. nih.govmdpi.com

Future computational efforts should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models can help to predict the biological activity of structural analogs, guiding the synthesis of more potent and selective compounds. researchgate.net

Molecular Docking and Dynamics Simulations: These techniques can be used to predict how the compound interacts with specific biological targets, such as enzymes and receptors, providing insights into its mechanism of action at the molecular level. nih.govpanor.ru

De Novo Design: Utilizing computational algorithms to design novel molecules based on the pharmacophore of 3',4'-dihydroxyisovalerophenone could lead to the discovery of new therapeutic agents with improved properties.

Computational ApproachApplication
QSARPredicting biological activity of analogs. researchgate.net
Molecular DockingIdentifying potential binding targets and modes. nih.gov
Molecular DynamicsSimulating the dynamic behavior of the compound with its target.

Elucidation of Undiscovered Mechanisms of Action

A significant gap in our knowledge of 3',4'-dihydroxyisovalerophenone is its precise mechanism of action. While its polyphenolic structure suggests potential antioxidant and anti-inflammatory properties, the specific molecular pathways it modulates are largely unknown. researchgate.netresearchgate.net

Future research should aim to:

Identify Direct Molecular Targets: Utilizing techniques such as affinity chromatography, and drug affinity responsive target stability (DARTS) to identify the proteins and other biomolecules that directly bind to the compound.

Map Signaling Pathways: Investigating the downstream effects of compound binding to its targets to elucidate the signaling cascades that are activated or inhibited. nih.gov

Investigate Polypharmacology: Exploring the possibility that the compound interacts with multiple targets, which is a common feature of many natural products and can contribute to their therapeutic efficacy. nih.gov

Investigation of Interactions with Emerging Biological Targets

The landscape of drug discovery is constantly evolving, with new biological targets being identified for a variety of diseases. mdpi.com Future research should explore the potential of 3',4'-dihydroxyisovalerophenone to interact with these emerging targets.

Potential areas of investigation include:

Epigenetic Modifiers: Investigating whether the compound can modulate the activity of enzymes involved in epigenetic regulation, such as histone acetyltransferases (HATs) or histone deacetylases (HDACs).

Protein-Protein Interactions: Exploring the compound's ability to disrupt or stabilize protein-protein interactions that are critical for disease pathogenesis.

Non-coding RNAs: Investigating whether the compound can bind to and modulate the function of non-coding RNAs, which are increasingly recognized as important regulators of gene expression.

By exploring these novel avenues, researchers may uncover unexpected therapeutic applications for 3',4'-dihydroxyisovalerophenone and its derivatives. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3',4'-dihydroxy-isovalerophenone with high purity?

  • The synthesis typically involves multi-step organic reactions under anhydrous conditions to prevent hydrolysis. A Friedel-Crafts acylation using isovaleroyl chloride and a dihydroxybenzene derivative (e.g., catechol) is a common starting point. Key parameters include:

  • Temperature control : Maintain 0–5°C during acylation to minimize side reactions.
  • Catalyst optimization : Use Lewis acids (e.g., AlCl₃) in stoichiometric ratios (1:1.2 substrate:catalyst) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Confirm purity via HPLC (C18 column, UV detection at 280 nm) .

Q. How can researchers confirm the structural identity of 3',4'-dihydroxy-isovalerophenone?

  • Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Look for characteristic peaks:
  • Aromatic protons at δ 6.7–7.2 ppm (doublets for 3',4' substitution).
  • Isovaleroyl methyl groups at δ 0.9–1.1 ppm.
  • FT-IR : Confirm ketone (C=O stretch at ~1700 cm⁻¹) and phenolic OH (broad peak at ~3300 cm⁻¹).
  • Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 194.1 (calculated for C₁₁H₁₄O₃) .

Q. What safety protocols are critical when handling this compound?

  • Toxicity data : Limited studies suggest moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents). Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Store at –20°C in amber vials to prevent degradation; stability >5 years under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 3',4'-dihydroxy-isovalerophenone derivatives?

  • Systematic SAR analysis : Compare substituent effects (e.g., chloro vs. methoxy groups) on enzyme inhibition (e.g., catechol-O-methyltransferase).
  • Experimental replication : Validate assays under standardized conditions (pH 7.4, 37°C) with controls for autoxidation of phenolic groups.
  • Data normalization : Use relative activity metrics (e.g., IC₅₀ ratios) to account for batch-to-batch variability .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

  • UHPLC-QTOF-MS : Detects impurities at ppm levels using high-resolution mass accuracy.
  • Headspace GC-MS : Identifies volatile byproducts (e.g., residual solvents).
  • Validation criteria : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), precision (%RSD < 2%), and LOQ (<0.1%) .

Q. How can in silico modeling predict the environmental fate of 3',4'-dihydroxy-isovalerophenone?

  • Software tools : Use EPI Suite for biodegradability (BIOWIN model) and ECOSAR for aquatic toxicity.
  • Key parameters :

  • LogP : Estimated 2.1 (moderate hydrophobicity).
  • Bioconcentration factor (BCF) : Predicted 112 L/kg, indicating moderate bioaccumulation risk.
    • Metabolism prediction : CYP450-mediated oxidation likely generates quinone intermediates, requiring experimental validation .

Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacological assays?

  • pH adjustment : Buffer solutions (pH 5–6) minimize phenolic autoxidation.
  • Antioxidants : Add 0.1% ascorbic acid or EDTA to chelate metal ions.
  • Lyophilization : Freeze-dry stock solutions and store under inert gas (N₂/Ar) .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

  • Process optimization :

  • Solvent selection : Replace dichloromethane with toluene for better acylation efficiency.
  • Catalyst recycling : Use immobilized AlCl₃ on mesoporous silica to reduce waste.
  • Flow chemistry : Continuous reactors improve heat transfer and reduce reaction time (2 hours vs. 12 hours batch) .

Q. What regulatory considerations apply to non-clinical studies of this compound?

  • FDA compliance : Document synthesis and purity per 21 CFR Part 58 (GLP).
  • EPA reporting : Include ecotoxicity data (e.g., Daphnia magna LC₅₀) in TSCA submissions.
  • Ethical review : Ensure IACUC approval for in vivo studies, emphasizing humane endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.